molecular formula C33H51N5O13 B12396658 Methyltetrazine-amido-N-bis(PEG4-acid)

Methyltetrazine-amido-N-bis(PEG4-acid)

Cat. No.: B12396658
M. Wt: 725.8 g/mol
InChI Key: ORVVIADHRAGNIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-amido-N-bis(PEG4-acid) is synthesized through a series of chemical reactions involving the introduction of the methyltetrazine group and the PEG linker. The synthesis typically involves the following steps:

    Formation of Methyltetrazine Group: The methyltetrazine group is introduced through a reaction involving tetrazine derivatives.

    PEG Linker Attachment: The PEG linker is attached to the methyltetrazine group through amide bond formation. .

Industrial Production Methods

The industrial production of Methyltetrazine-amido-N-bis(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound at an industrial scale .

Mechanism of Action

The mechanism of action of Methyltetrazine-amido-N-bis(PEG4-acid) involves the inverse-electron demand Diels-Alder (iEDDA) reaction. The methyltetrazine group reacts with TCO-containing compounds to form a stable covalent bond. This reaction is highly selective and occurs rapidly under mild conditions . The PEG linker increases the water solubility of the compound, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Methyltetrazine-amido-N-bis(PEG4-acid) is unique due to its high reactivity and selectivity in the iEDDA reaction. Similar compounds include:

These compounds share the methyltetrazine group but differ in their functional groups and applications, highlighting the versatility of methyltetrazine-based reagents .

Properties

Molecular Formula

C33H51N5O13

Molecular Weight

725.8 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C33H51N5O13/c1-27-34-36-33(37-35-27)29-4-2-28(3-5-29)26-30(39)38(8-12-46-16-20-50-24-22-48-18-14-44-10-6-31(40)41)9-13-47-17-21-51-25-23-49-19-15-45-11-7-32(42)43/h2-5H,6-26H2,1H3,(H,40,41)(H,42,43)

InChI Key

ORVVIADHRAGNIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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